1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one
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Overview
Description
1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one is a fluorinated chalcone derivative Chalcones are a class of organic compounds with a characteristic structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-difluorobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Another fluorinated chalcone with similar structural features but different substituents on the aromatic rings.
(E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A related compound with a methoxy group on one of the aromatic rings.
Uniqueness
1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one is unique due to its specific substitution pattern and the presence of an ethoxy group. This structural feature can influence its reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H10F2O2 |
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Molecular Weight |
212.19 g/mol |
IUPAC Name |
(E)-1-(2,6-difluorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-7-6-10(14)11-8(12)4-3-5-9(11)13/h3-7H,2H2,1H3/b7-6+ |
InChI Key |
DSNFOTGWSHQFAY-VOTSOKGWSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=C(C=CC=C1F)F |
Canonical SMILES |
CCOC=CC(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
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